molecular formula C34H28FN3O7S B11964899 ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11964899
M. Wt: 641.7 g/mol
InChI Key: NCAGBNWWHHSGAS-HYOGKJQXSA-N
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Description

Ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes multiple functional groups and heterocyclic rings, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of various substituents through reactions such as acylation, alkylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is studied for its unique structural properties and reactivity. Researchers may explore its potential as a building block for more complex molecules or its use in various organic synthesis reactions.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.

Medicine

In the field of medicine, this compound may be explored as a potential drug candidate. Its unique structure and functional groups may interact with specific biological targets, leading to therapeutic effects.

Industry

In an industrial context, this compound may be used as an intermediate in the synthesis of other valuable chemicals or materials. Its reactivity and functional groups make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other heterocyclic compounds with similar functional groups and structural motifs. Examples may include:

  • Indole derivatives
  • Thiazole derivatives
  • Pyrimidine derivatives

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups. This unique structure may confer specific biological activities and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C34H28FN3O7S

Molecular Weight

641.7 g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C34H28FN3O7S/c1-5-44-33(42)27-18(2)36-34-38(29(27)20-14-15-25(45-19(3)39)26(16-20)43-4)32(41)30(46-34)28-22-11-7-9-13-24(22)37(31(28)40)17-21-10-6-8-12-23(21)35/h6-16,29H,5,17H2,1-4H3/b30-28-

InChI Key

NCAGBNWWHHSGAS-HYOGKJQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)S2)C

Origin of Product

United States

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